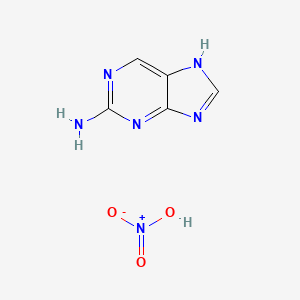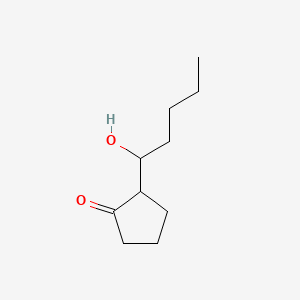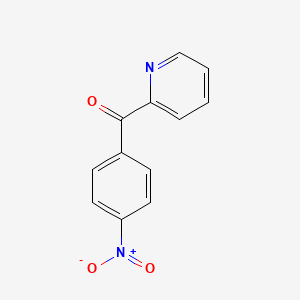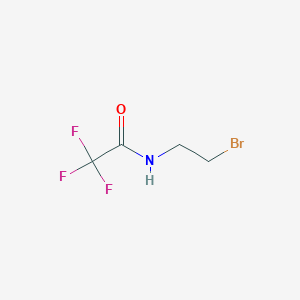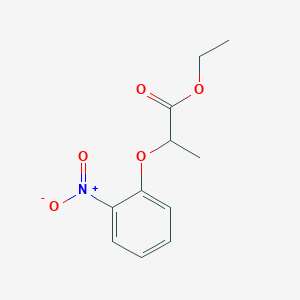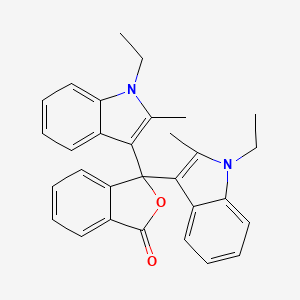
6-Morpholin-4-Yl-9h-Purine
説明
6-Morpholin-4-Yl-9h-Purine is an organic compound that belongs to the class of 6-alkylaminopurines . These are compounds that contain an alkylamine group attached at the 6-position of a purine, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular formula of this compound is C9H11N5O . It has an average mass of 205.217 Da and a monoisotopic mass of 205.096359 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 527.1±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It has a molar refractivity of 54.6±0.3 cm3, a polar surface area of 67 Å2, and a molar volume of 144.9±3.0 cm3 .科学的研究の応用
Antibacterial Activity
6-Morpholin-4-yl-9h-Purine has been explored for its antibacterial properties. In one study, novel N-substituted-2-(6-morpholino-9H-purin-9-yl)acetamide and related derivatives demonstrated significant antibacterial activities against rice bacterial leaf blight and tobacco bacterial wilt caused by Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum (Wu, Gao, Tu, & Ouyang, 2016).
Synthesis and Characterization
The compound has been a subject of synthesis and characterization studies. For example, a study demonstrated the synthesis of various purine derivatives, including 9-methyl-2-morpholin-4-yl-8-substituted phenyl-1H-purine, using polyphosphoric acid as a catalyst, providing an efficient method for creating purine derivatives (Sadanandam et al., 2011).
Antiproliferative Activity
This compound derivatives have been investigated for their antiproliferative effects. A study found that synthesized 6-morpholino and 6-amino-9-sulfonylpurine derivatives showed significant antiproliferative activity on human carcinoma, lymphoma, and leukemia cells (Matić et al., 2021).
Antiarrhythmic and Hypotensive Activity
Another study explored the cardiovascular applications of this compound derivatives. The derivatives showed promising electrocardiographic, antiarrhythmic, and hypotensive activities, along with alpha-adrenoreceptor affinities (Chłoń-Rzepa et al., 2004).
Antifungal Agents
Antifungal Agents
This compound and its derivatives have also been identified as potential antifungal agents. One study found 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which included morpholin-4-yl groups, to be effective against Candida and Aspergillus species, indicating potential as broad-spectrum antifungal agents (Bardiot et al., 2015).
Synthesis of Purine Derivatives for Cancer Therapy
The compound has been used in the synthesis of novel purine derivatives for potential cancer therapy. For instance, a study focused on synthesizing 6-phenyl purine analogues and evaluating their cytotoxicity against various human cancer cell lines, highlighting the compound's relevance in cancer research (Kucukdumlu, Tunçbilek, Guven, & Atalay, 2017).
Antioxidant and Anticholinesterase Activities
There's also research into the compound's role in neuroscience and neurology. One study synthesized 6-arylselanylpurines, including 6-morpholino derivatives, which displayed antioxidant and anticholinesterase activities. These activities are significant for memory improvement and potential Alzheimer's disease treatment (Duarte et al., 2017).
作用機序
Target of Action
Morpholine derivatives have been associated with antimicrobial and antiurease activities
Mode of Action
Morpholine derivatives have been found to exhibit antimicrobial and antiurease activities . The compound may interact with its targets, leading to changes that inhibit the growth of microbes or the activity of urease. More research is needed to elucidate the precise interactions and resulting changes.
Biochemical Pathways
Given the reported antimicrobial and antiurease activities of morpholine derivatives , it can be inferred that the compound may affect pathways related to microbial growth and urease activity
Result of Action
Based on the reported antimicrobial and antiurease activities of morpholine derivatives , it can be inferred that the compound may inhibit microbial growth and urease activity at the molecular and cellular levels
特性
IUPAC Name |
4-(7H-purin-6-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-3-15-4-2-14(1)9-7-8(11-5-10-7)12-6-13-9/h5-6H,1-4H2,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOMXKNIFWDDGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182656 | |
| Record name | 6-Morpholinopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2846-96-0 | |
| Record name | 6-(4-Morpholinyl)-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2846-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Morpholinopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002846960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2846-96-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Morpholinopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-morpholinopurine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(1H-Purin-6-yl)morpholine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89VN5RQ48X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethanone, 1-[4-(1-methylethenyl)phenyl]-](/img/structure/B1606157.png)
![[1,2,5]Oxadiazolo[3,4-f]cinnoline](/img/structure/B1606158.png)

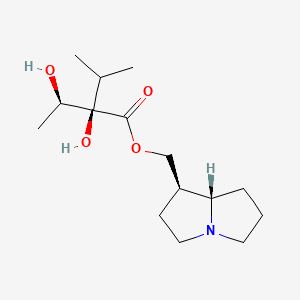
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol](/img/structure/B1606161.png)

